N-[(4-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA typically involves the reaction of 4-methoxyaniline with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents used in the synthesis include dichloromethane, chloroform, or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy group or the thiourea moiety may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. It can be used in drug discovery and development as a lead compound or a pharmacophore.
Industry
In industry, N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA may be used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[(1-methyl-1H-pyrazol-3-yl)carbonyl]thiourea
- N-(4-Methoxyphenyl)-N’-phenylthiourea
- N-(4-Methoxyphenyl)-N’-[(1H-pyrazol-3-yl)carbonyl]thiourea
Uniqueness
N-(4-METHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA is unique due to the presence of both the methoxyphenyl and pyrazolyl groups, which may confer distinct chemical and biological properties compared to other thioureas. Its specific structure may result in unique interactions with biological targets or distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C13H14N4O2S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2S/c1-17-8-7-11(16-17)12(18)15-13(20)14-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H2,14,15,18,20) |
InChI Key |
ISWSJKJOFKABBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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